MCL1 vs. BCL2 Target Selectivity
GS-9716 demonstrates a 15.7-fold higher median potency in hematological cancer cell lines (Median GI50 = 30 nM) compared to breast cancer cell lines (Median GI50 = 470 nM), highlighting its potential for lineage-specific targeting [1]. This differential activity is a quantifiable characteristic that distinguishes it from MCL1 inhibitors with narrower therapeutic windows or those primarily effective in liquid tumors.
| Evidence Dimension | Median GI50 across cell line panels |
|---|---|
| Target Compound Data | 30 nM (Hematological); 470 nM (Breast) |
| Comparator Or Baseline | No direct head-to-head comparator in the source, but baseline is the compound's own activity across different tissue origins. |
| Quantified Difference | 15.7-fold difference between hematological and breast cancer panels |
| Conditions | Panels of hematological and breast cancer cell lines; exact number of cell lines not specified in the abstract |
Why This Matters
This data guides researchers in selecting the most appropriate disease models for single-agent studies, maximizing the likelihood of observing a meaningful biological effect.
- [1] Matson CK, Kenney T, Steiner BH, et al. Abstract 3696: GS-9716: A potent, selective and orally bioavailable small molecule inhibitor of MCL1 for the treatment of cancer. Cancer Res. 2022;82(12_Supplement):3696. View Source
